(3-Fluoroadamantan-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-1-adamantyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPHIJMDJLXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616514 | |
| Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106094-47-7 | |
| Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Adamantane Scaffold: a Foundation of Contemporary Chemical Science
The adamantane (B196018) moiety, with its diamondoid structure, provides a rigid and predictable three-dimensional framework that has proven invaluable in medicinal chemistry and materials science. publish.csiro.aunih.govontosight.ai This hydrocarbon cage is known for its high lipophilicity, a property that can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.gov Its rigid nature allows for the precise positioning of functional groups, enabling a more effective exploration of interactions with biological targets. publish.csiro.aupublish.csiro.au
The use of adamantane in drug design is well-established, with derivatives like amantadine (B194251) and memantine (B1676192) being used as antiviral and neuroprotective agents, respectively. nih.govresearchgate.net The incorporation of the adamantane nucleus can improve a drug's pharmacokinetic profile by increasing its metabolic stability and bioavailability. nih.govresearchgate.net This has led to the development of adamantane-containing drugs for a range of conditions, including diabetes, and as antiviral and anti-inflammatory agents. ontosight.airesearchgate.net
The Strategic Role of Fluorine in Adamantane Derivatives
The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to significantly alter a molecule's physicochemical properties without adding substantial steric bulk. benthamdirect.com In the context of adamantane (B196018) derivatives, fluorination can lead to several beneficial effects.
Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govnih.gov This can prolong the therapeutic effect of a drug. nih.gov Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding interactions with target proteins. researchgate.netvictoria.ac.nz The introduction of fluorine can also increase a compound's lipophilicity, further improving its ability to permeate biological membranes. benthamdirect.comnih.gov The use of the fluorine-18 (B77423) isotope is also crucial for positron emission tomography (PET) imaging, a vital tool in drug development. nih.govresearchgate.net
3 Fluoroadamantan 1 Yl Methanol: a Key Player in Fluoroadamantane Chemical Space
Strategies for Adamantane Core Fluorination
The introduction of fluorine to the adamantane structure can be accomplished through several distinct approaches, each with its own set of advantages and limitations. These methods range from direct exposure to fluorinating agents to more nuanced, multi-step indirect routes.
Direct fluorination involves the direct reaction of adamantane or a simple derivative with a fluorinating agent. These methods are often forceful and can lead to a mixture of products if not carefully controlled.
Gaseous Fluorine: The reaction of adamantane with gaseous fluorine has been reported as a method for fluorination. wikipedia.org To manage the high reactivity, the process typically uses very dilute fluorine gas (often mixed with nitrogen or argon) at low temperatures. chimia.ch This technique can achieve selective fluorination at the tertiary carbon atoms due to the higher stability of the resulting tertiary carbocation intermediate. chimia.ch
Cobalt(III) Fluoride (B91410): CoF₃ is a powerful fluorinating agent that can be used to convert adamantane into perfluoroadamantane (B1206606), a fully fluorinated version of the molecule. chimia.chdtic.mil This method often requires high temperatures and can lead to extensive fluorination.
Electrochemical Fluorination: This method offers a high degree of control over the fluorination process. By using Et₃N-5HF as both the electrolyte and the fluorine source, adamantanes can be selectively fluorinated by controlling the oxidation potential. nih.gov This technique allows for the preparation of mono-, di-, tri-, and tetrafluoroadamantanes, with fluorine atoms being introduced selectively at the tertiary carbon positions. nih.gov
Aerosol Direct Fluorination: This technique has been successfully used to convert adamantane to perfluoroadamantane with significant yields, minimizing fragmentation and ring-opening byproducts. dtic.mildtic.mil
| Direct Fluorination Method | Fluorinating Agent/System | Key Features | Reference(s) |
| Gaseous Fluorination | F₂ gas (diluted) | Selective for tertiary C-H bonds; requires careful control of conditions. | wikipedia.orgchimia.ch |
| Solid-Phase Fluorination | Cobalt(III) Fluoride (CoF₃) | Powerful agent, can lead to perfluoroalkanes. | chimia.chdtic.mil |
| Electrochemical Fluorination | Et₃N-5HF | Controllable selectivity via oxidation potential; selective for tertiary carbons. | nih.gov |
| Aerosol Fluorination | Aerosolized Reagents | Good yields for perfluoroadamantane; minimizes fragmentation. | dtic.mildtic.mil |
Indirect methods commence with a pre-functionalized adamantane, where the existing functional group directs or facilitates the introduction of fluorine.
From Hydroxyadamantanes: The first fluorinations of adamantane were achieved using 1-hydroxyadamantane as a starting material. wikipedia.org The hydroxyl group can be converted to a better leaving group, followed by nucleophilic substitution with a fluoride source. For instance, (3-hydroxyadamantane)acetic acid can be fluorinated using Ishikawa's reagent as part of a multi-step synthesis. researchgate.netresearchgate.net Diethylaminosulfur trifluoride (DAST) is another reagent used to convert hydroxyl groups to fluoro groups on the adamantane core. google.com
From Adamantyl Halides: 1-Bromoadamantane can be hydrolyzed to form 1-hydroxyadamantane, which can then be fluorinated. wikipedia.org Alternatively, halogen exchange reactions can be employed.
From Amino-adamantanes: 1-Aminoadamantane was also one of the initial compounds used to achieve fluorination of the adamantane core. wikipedia.org
From Carboxylic Acids: The synthesis of 3,5-difluoroadamantane-1-carboxylic acid has been achieved from its corresponding hydroxy precursor, demonstrating the viability of using carboxylic acid derivatives in fluorination strategies. google.com
| Intermediate Compound | Reagent/Method | Description | Reference(s) |
| 1-Hydroxyadamantane | Various fluorinating agents | One of the earliest methods, proceeding via carbocation intermediates. | wikipedia.org |
| (3-Hydroxyadamantane)acetic acid | Ishikawa's Reagent | Fluorination occurs on the adamantane ring as a key step in a larger synthesis. | researchgate.netresearchgate.net |
| Hydroxyadamantane derivatives | Diethylaminosulfur trifluoride (DAST) | Converts hydroxyl groups to fluoro groups. | google.com |
| 1-Aminoadamantane | Various fluorinating agents | An early precursor for adamantane fluorination. | wikipedia.org |
Radical-based methods offer a powerful strategy for C-H functionalization, often providing high selectivity for the strong C-H bonds characteristic of the adamantane cage. rsc.org
Photoredox Catalysis: This approach uses a photocatalyst, such as an acridinium (B8443388) salt or anthraquinone, to generate a reactive radical species under light irradiation. rsc.orgrsc.org This radical then abstracts a hydrogen atom from the adamantane core, typically at the more electron-rich tertiary position, creating an adamantyl radical. rsc.orgscispace.com This radical can then be trapped by a fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. rsc.orgrsc.org This method has been used to fluorinate N-phthalimidyl memantine (B1676192) and other adamantane derivatives in high yields. rsc.org
PINO Radical: The phthalimide-N-oxyl (PINO) radical can abstract a hydrogen from either the secondary or tertiary position of adamantane, leading to a mixture of functionalized products. rsc.org
Cationic N-Radicals: The generation of cationic N-radicals from reagents like Selectfluor® via energy transfer with a photocatalyst allows for the selective fluorination of electron-rich sp³ C–H bonds on the adamantane core. rsc.orgscispace.com
| Radical Generation Method | Key Reagents | Mechanism Highlight | Reference(s) |
| Photoredox Catalysis | Acridinium photocatalyst, NFSI | Oxidative generation of phosphate (B84403) radicals for C-H abstraction. | rsc.org |
| Photocatalysis | Anthraquinone, Selectfluor® | Cationic N-radical generation via triplet-triplet energy transfer for H-atom abstraction. | rsc.orgscispace.com |
| Oxidative Carbonylation | Phthalimide-N-oxyl (PINO) radical | Hydrogen abstraction at both secondary and tertiary positions. | rsc.org |
Achieving stereoselectivity in the fluorination of adamantane derivatives is a sophisticated challenge due to the molecule's symmetry. However, recent advances in catalysis have enabled the development of methods to control the spatial orientation of the introduced fluorine atom. mdpi.com
Planar Chiral Catalysts: The use of planar chiral isothiourea catalysts derived from [2.2]paracyclophane has been shown to mediate the direct α-fluorination of carboxylic acids with high yields and excellent enantioselectivities. mdpi.com While not directly applied to this compound in the sources, this technology represents a significant advance in asymmetric fluorination that could be adapted for chiral adamantane precursors.
Enantiomerically Pure Derivatives: The synthesis of enantiomerically pure substituted adamantane derivatives has been demonstrated through multi-step sequences involving chiral auxiliaries or resolutions, which could be coupled with fluorination steps. mdpi.com
Functional Group Interconversion and Derivatization of Adamantyl-Methanol Scaffolds
Once the fluorinated adamantane core is established, subsequent reactions are required to install or modify the side chain to produce the target molecule, such as this compound or its isocyanate precursor.
The synthesis of isocyanates from adamantane derivatives is a key transformation, often serving as a gateway to a variety of other functional groups.
Curtius Rearrangement: A common method for preparing adamantyl-containing isocyanates is the Curtius reaction. researchgate.net This involves the conversion of an adamantanecarboxylic acid to an acyl azide (B81097), typically via an intermediate acid chloride, which then rearranges to the isocyanate upon heating. researchgate.net
Two-Step Procedure: A specific two-step procedure has been developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate. This process starts with (3-hydroxyadamantane)acetic acid, which is first fluorinated using Ishikawa's reagent. The resulting (3-fluoroadamantan-1-yl)acetic acid is then converted to the target isocyanate. researchgate.netresearchgate.net
From Carboxylic Acids and Diphenylphosphoryl Azide: A three-stage method for preparing 3-fluoro-1-isocyanatoadamantane involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with Ishikawa's reagent, followed by reaction with diphenylphosphoryl azide to yield the isocyanate. researchgate.net
| Precursor Molecule | Key Reagents/Reaction | Product | Reference(s) |
| Adamantanecarboxylic acids | Thionyl chloride, Sodium azide (Curtius Reaction) | Adamantyl-containing isocyanates | researchgate.net |
| (3-Hydroxyadamantane)acetic acid | 1. Ishikawa's Reagent; 2. Conversion to isocyanate | (3-Fluoroadamantan-1-yl)methyl isocyanate | researchgate.netresearchgate.net |
| 3-Hydroxyadamantane-1-carboxylic acid | 1. Ishikawa's Reagent; 2. Diphenylphosphoryl azide | 3-Fluoro-1-isocyanatoadamantane | researchgate.net |
Conversion of Carboxylic Acid Derivatives to this compound
The transformation of a carboxylic acid group at the bridgehead position of 3-fluoroadamantane into a primary alcohol is a key synthetic step. This conversion is typically achieved through the reduction of 3-fluoroadamantane-1-carboxylic acid or its ester derivatives. The parent carboxylic acid, 3-fluoroadamantane-1-carboxylic acid, serves as a crucial starting material and is commercially available.
The direct reduction of the carboxylic acid to this compound can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). An alternative, milder approach involves a two-step process: first, the esterification of the carboxylic acid, followed by the reduction of the resulting ester.
Esterification: 3-Fluoroadamantane-1-carboxylic acid can be converted to its methyl or ethyl ester using standard methods, such as refluxing with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Reduction of the Ester: The ester, for instance, methyl 3-fluoroadamantane-1-carboxylate, can then be reduced to this compound. This reduction is commonly performed using reagents like lithium aluminum hydride or diisobutylaluminium hydride (DIBAL-H).
A patent describes the synthesis of related di- and tri-fluorinated adamantane carboxylic acids, which are precursors for further functionalization. google.com For example, 3,5-difluoroadamantane-1-carboxylic acid was prepared and subsequently used to create other derivatives. google.comgoogle.com While the direct reduction to the corresponding methanol (B129727) is not explicitly detailed, it follows standard organic synthesis principles.
Table 1: Representative Reduction of Adamantane Carboxylic Acid Derivatives
| Precursor | Reagent(s) | Product | Notes |
|---|
Amidation Reactions and Carbamate (B1207046) Formation with Fluoroadamantyl Amines
3-Fluoroadamantan-1-ylamine is a versatile intermediate for creating amide and carbamate derivatives. These functional groups are significant in medicinal chemistry and materials science. The amine itself can be synthesized from 3-fluoroadamantane-1-carboxylic acid. google.comgoogle.com
Amidation: Direct amidation involves coupling 3-fluoroadamantan-1-ylamine with a carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (o-CF₃PhO)₃P. rsc.org Alternatively, the amine can react with a more reactive acyl chloride or anhydride (B1165640) to form the corresponding amide.
Carbamate Formation: Carbamates are readily synthesized from 3-fluoroadamantyl amines. One common route involves the reaction of the amine with a chloroformate, like benzyl (B1604629) chloroformate, to yield a benzyl carbamate. google.comwikipedia.org Another important pathway proceeds through an isocyanate intermediate. 3-Fluoro-1-isocyanatoadamantane can be prepared from 3-fluoroadamantane-1-carboxylic acid via a Curtius rearrangement, using reagents like diphenylphosphoryl azide (DPPA). google.comresearchgate.net This isocyanate is a key building block that reacts with various alcohols and amines to form carbamates and ureas, respectively. wikipedia.orgresearchgate.netresearchgate.net
For instance, a patented procedure describes the conversion of 3-fluoroadamantane-1-carboxylic acid to the corresponding amine. This process involves treating the acid with triethylamine, diphenylphosphoryl azide, and benzyl alcohol, which refluxes to provide the benzyl carbamate intermediate. Subsequent hydrogenolysis of the carbamate yields the primary amine. google.com
Table 2: Synthesis of Amide and Carbamate Derivatives from 3-Fluoroadamantan-1-ylamine
| Reactant 1 | Reactant 2 | Product Type | Reagent/Conditions | Reference |
|---|
Reduction of Fluoroadamantyl Ketones to Alcohols
The reduction of a ketone functionality on the adamantane scaffold provides access to secondary alcohols. For example, the reduction of a hypothetical 1-acetyl-3-fluoroadamantane would yield 1-(3-fluoroadamantan-1-yl)ethanol. Synthetic approaches to adamantyl methyl ketones are well-documented and include methods like the reaction of adamantane-carboxylic acid with methyllithium. researchgate.net
The reduction of the ketone can be achieved using various standard reducing agents.
Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for reducing ketones to secondary alcohols.
Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that also effectively performs this transformation, typically in an ether-based solvent.
The presence of the fluorine atom at a bridgehead position is generally not expected to interfere with these standard reduction protocols. The reaction of 1-(4-oxoadamantan-1-yl)-3-(halophenyl)ureas with sodium borohydride to produce the corresponding hydroxyadamantane derivatives demonstrates the compatibility of this reduction with complex adamantane structures. researchgate.net
Construction of the Adamantane Framework in Fluorinated Systems
Synthesizing the adamantane cage itself in the presence of fluorine substituents presents unique challenges and opportunities, often relying on complex rearrangement reactions or building the cage from simpler cyclic precursors.
Rearrangement Reactions for Cage Construction
The most famous synthesis of adamantane, discovered by Schleyer, involves the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene. This thermodynamic-driven process transforms a more readily available C₁₀H₁₆ isomer into the exceptionally stable adamantane structure. wikipedia.org Similar strategies can be envisioned for fluorinated analogs, though the presence of fluorine can significantly influence the stability of carbocationic intermediates and thus the outcome of the rearrangement. researchgate.net
A Wagner-Meerwein rearrangement, which involves a researchgate.netresearchgate.net-alkyl shift of a carbocation, is a fundamental step in these cage-forming reactions. uni-giessen.de Research has shown that the rearrangement of fluorinated precursors can be complex. For example, attempts to generate the 1,3-dehydroadamant-5-yl cation from 1-fluoro-3-dehydroadamantane did not proceed as expected; instead, it formed the 3,5-difluoro-1-adamantyl cation, highlighting how a fluorine substituent can redirect rearrangement pathways. researchgate.net The synthesis of adamantane derivatives can also be achieved from bicyclo[3.3.1]nonane precursors through intramolecular cyclization. researchgate.net
Synthesis of Di- and Polysubstituted Fluoroadamantane Derivatives
The creation of adamantanes with multiple substituents, including fluorine, is of significant interest for tuning the molecule's properties. These can be prepared either by functionalizing an existing adamantane core or by constructing the cage from already substituted precursors. researchgate.netmdpi.com
Patented research provides detailed methods for synthesizing di- and polysubstituted fluoroadamantanes. google.comgoogle.com One key strategy involves the hydroxylation of a fluoroadamantane carboxylic acid. For example, 3-fluoroadamantane-1-carboxylic acid was treated with potassium permanganate (B83412) and potassium hydroxide (B78521) to introduce a hydroxyl group at another bridgehead position, yielding 3-fluoro-5-hydroxyadamantane-1-carboxylic acid. google.com
Further fluorination is also possible. The synthesis of 3,5-difluoroadamantane-1-carboxylic acid has been described, starting from 3-hydroxyadamantane-1-carboxylic acid and proceeding through multiple steps including fluorination and hydrolysis. google.com These polysubstituted intermediates, such as 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid and 3,5-difluoroadamantan-1-ylamine, serve as versatile platforms for developing more complex molecules. google.comgoogle.com
Table 3: Examples of Polysubstituted Fluoroadamantane Synthesis
| Starting Material | Reagent(s) | Product | Purpose/Significance | Reference |
|---|---|---|---|---|
| 3-Fluoroadamantane-1-carboxylic acid | KMnO₄, KOH | 3-Fluoro-5-hydroxyadamantane-1-carboxylic acid | Introduction of a second functional group (hydroxyl) onto the core. | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific, experimentally-derived NMR data for this compound is not available in the public domain. A detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra would require access to proprietary databases or direct experimental measurement.
¹H NMR Studies of Adamantane Ring Protons and Hydroxyl Methylene
Experimental ¹H NMR data for this compound is not publicly documented.
¹³C NMR Chemical Shift Analysis of Adamantane Carbons
Experimental ¹³C NMR data for this compound is not publicly documented.
¹⁹F NMR for Fluorine Atom Localization and Electronic Environment
Experimental ¹⁹F NMR data for this compound is not publicly documented.
Vibrational Spectroscopy Applications
Specific infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed sources. Analysis would depend on experimental data, which is not present in the public literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimentally obtained IR spectra for this compound are not available in public databases.
Raman Spectroscopy for Molecular Vibrational Analysis
Experimentally obtained Raman spectra for this compound are not available in public databases.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
For a compound like this compound, a single-crystal X-ray diffraction study would be invaluable. It would confirm the substitution pattern and reveal the exact geometry of the adamantane cage, the orientation of the hydroxymethyl group, and the position of the fluorine atom. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical in dictating the crystal packing and physical properties of the material.
In related compounds like 1-adamantanemethanol (B50818), X-ray diffraction studies have revealed complex polymorphic behavior, with different crystal structures (phases) being stable under different temperature conditions. researchgate.net For example, below its melting point, 1-adamantanemethanol exists in an orthorhombic phase which transforms to a monoclinic phase at lower temperatures. researchgate.net Such studies for this compound would be essential to fully understand its solid-state chemistry.
Interactive Table: Hypothetical Crystallographic Data for this compound This table is a template representing the type of data that would be obtained from an X-ray crystallography experiment. The values are for illustrative purposes only.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇FO |
| Formula Weight | 184.25 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z (molecules/unit cell) | e.g., 4 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. It allows for the determination of a molecule's exact molecular weight and can provide valuable structural information through the analysis of its fragmentation patterns.
For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (184.25 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Characteristic fragments might include the loss of the hydroxymethyl group (-CH₂OH), a fluorine atom (-F), or water (-H₂O). The adamantane cage itself is quite stable, but specific cleavages can give clues about the structure. Analysis of the isotopic pattern would also confirm the elemental composition. This detailed fragmentation data is crucial for the unambiguous identification of the compound in complex mixtures or as a product of a chemical reaction.
Dielectric Spectroscopy for Understanding Molecular Dynamics and Phase Transitions
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly sensitive to the rotational motion of molecular dipoles. For polar molecules like this compound, this technique can provide deep insights into molecular dynamics, phase transitions, and the formation of glassy states.
In fluoroadamantane research, dielectric spectroscopy has been used to study the orientational disorder of the adamantane cages in the solid state. For instance, studies on 1-fluoroadamantane (B1266609) have revealed dynamic disorder where the molecule reorients itself within the crystal lattice. sigmaaldrich.com The technique can detect cooperative (α) relaxations associated with glass transitions and secondary (β) relaxations linked to more localized molecular motions. Applying this technique to this compound would allow researchers to understand how the polar hydroxymethyl and fluoro groups influence the rotational dynamics and any potential phase transitions in the solid state.
Thermal Analysis Techniques in Fluoroadamantane Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC would determine its melting point and the enthalpy of fusion. It could also reveal any polymorphic phase transitions that occur upon heating or cooling, similar to those observed in 1-adamantanemethanol. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study decomposition processes. A TGA thermogram of this compound would show the temperature at which it begins to decompose and the mass loss associated with this process. This provides a measure of its thermal stability.
Interactive Table: Hypothetical Thermal Analysis Data for this compound This table illustrates the kind of data obtained from DSC and TGA experiments. The values are hypothetical.
| Analysis | Parameter | Value |
| DSC | Melting Point (Tₘ) | Hypothetical Value (°C) |
| DSC | Enthalpy of Fusion (ΔHₘ) | Hypothetical Value (kJ/mol) |
| DSC | Phase Transition Temp. (Tₜᵣₛ) | Hypothetical Value (°C) |
| TGA | Decomposition Onset (Tₔ) | Hypothetical Value (°C) |
Biological and Pharmacological Research Endeavors of Fluoroadamantane Derivatives in Vitro and Mechanistic Focus
Mechanistic Investigations of Receptor Interactions
Fluoroadamantane derivatives have been investigated for their ability to modulate the activity of various receptors, demonstrating both antagonistic and agonistic activities that are of significant interest for therapeutic development.
NMDA Receptor Antagonism: Derivatives of adamantane (B196018), such as memantine (B1676192) (1-amino-3,5-dimethyladamantane) and amantadine (B194251) (1-aminoadamantane), are well-known uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.commdpi.com Their mechanism involves blocking the ion channel of the receptor, which is crucial for their neuroprotective effects. mdpi.com Structure-activity relationship (SAR) analyses have shown that organic monocations based on the adamantane structure are selective for NMDA receptors. nih.gov The presence of a terminal amino group on the adamantane cage is considered optimal for this blocking activity. nih.gov While much of the foundational research has been on non-fluorinated analogs, fluoro-substituted adamantane derivatives are also recognized for their potential in treating neurological disorders, building upon the established activity of the adamantane core at NMDA receptors. sigmaaldrich.comfrontiersin.org
P2X7 Receptor Antagonism: The P2X7 receptor (P2X7R), a ligand-gated ion channel activated by ATP, is a key player in neuroinflammation. nih.govCurrent time information in Bangalore, IN. Adamantanyl benzamides have been identified as potent P2X7R antagonists. nih.gov A significant challenge with early adamantane-based antagonists was their poor metabolic stability. Research has shown that the strategic placement of fluorine atoms on the adamantane bridgeheads can overcome this limitation. nih.gov This bioisosteric replacement of hydrogen with fluorine is well-tolerated and leads to compounds with improved physicochemical properties and metabolic stability. For instance, a trifluorinated benzamide (B126) demonstrated a substantial improvement in metabolic stability—lasting ten times longer than the non-fluorinated parent compound—while maintaining potent antagonism at the P2X7 receptor. nih.gov This highlights the utility of fluorination in optimizing drug candidates targeting the P2X7R for neuroinflammatory conditions. nih.govCurrent time information in Bangalore, IN.
| Compound Class | Target Receptor | Key Findings from In Vitro Studies | Reference |
|---|---|---|---|
| Adamantanyl Benzamides | P2X7 Receptor | Identified as potent antagonists. | nih.gov |
| Fluorinated Adamantanyl Benzamides | P2X7 Receptor | Fluorination improves metabolic stability and physicochemical properties. | nih.gov |
| Trifluorinated Benzamide 34 | P2X7 Receptor | Demonstrated optimal physicochemical parameters and a tenfold increase in metabolic stability compared to the non-fluorinated lead compound. | nih.gov |
While often studied for their antagonistic properties, adamantane derivatives have also been shown to act as agonists at certain receptors. Research has revealed that aminoadamantanes, including amantadine and memantine, behave as sigma-1 (σ1) receptor agonists. nih.gov The σ1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways, including calcium signaling. nih.govnih.gov
In vitro studies using rat forebrain homogenates demonstrated that both amantadine and memantine are ligands of the σ1 receptor, with Ki values of 7.44 µM and 2.60 µM, respectively. nih.gov Furthermore, in NG108-15 neuroblastoma cells, both compounds were shown to potentiate the bradykinin-induced mobilization of intracellular calcium, an effect that mimics the action of the known σ1 receptor agonist PRE-084. nih.gov This agonistic activity at the σ1 receptor is a distinct pharmacological property from their NMDA receptor antagonism and may contribute to their therapeutic effects. nih.gov Although direct studies on fluorinated adamantane derivatives as σ1 agonists are limited, the established activity of the parent aminoadamantane scaffold suggests that this is a promising area for further investigation.
Enzyme Inhibition Studies
The fluoroadamantane scaffold has proven to be a highly effective pharmacophore for the design of potent enzyme inhibitors, particularly for soluble epoxide hydrolase.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govucl.ac.be Inhibition of sEH is therefore a valuable therapeutic strategy for treating inflammation and pain. A significant breakthrough in this area has been the development of 1,3-disubstituted ureas containing a fluoroadamantane moiety. nih.gov
Researchers have synthesized series of N,N′-disubstituted ureas and bis-ureas derived from 3-fluoro-1-isocyanatoadamantane and (3-fluoroadamantan-1-yl)methyl isocyanate. nih.gov These compounds have demonstrated high inhibitory potency against human sEH, with activities ranging from the low micromolar to the sub-nanomolar level. nih.gov For example, 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea (B33335) was found to be a highly potent sEH inhibitor with an IC50 value of 0.7 nM. The introduction of fluorine not only enhances potency but also improves properties such as solubility and melting point compared to non-fluorinated analogs. nih.gov
| Compound/Series | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 1-(3-Fluoroadamantan-1-yl)-3-R-ureas | Soluble Epoxide Hydrolase (sEH) | Potency ranges from 2.0μM to 0.4nM | nih.gov |
| 1,1′-(Alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas] | Soluble Epoxide Hydrolase (sEH) | Potency ranges from 2.0μM to 0.4nM | nih.gov |
| 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea | Soluble Epoxide Hydrolase (sEH) | 0.7 nM | |
| 1-(Adamantan-2-yl)-3-(2-fluorophenyl) urea | Soluble Epoxide Hydrolase (sEH) | 1.0 nM |
SAR studies have been crucial in optimizing the design of fluoroadamantane-based enzyme inhibitors. In the context of sEH inhibition, the inclusion of a fluorine atom has been shown to be highly beneficial. Crystallographic studies suggest that the fluorine atom can form an additional hydrogen bond with catalytic tyrosine residues in the enzyme's active site, thereby enhancing the inhibitor's potency.
The position of the adamantane substituent and the nature of the linker also play critical roles. For sEH inhibitors, ureas derived from an adamantane-1-yl or adamantane-2-yl core have shown high potency. For P2X7 receptor antagonists, the strategic installation of fluorine on the adamantane bridgeheads was found to significantly improve metabolic stability without compromising antagonistic activity. nih.gov These SAR insights underscore the importance of the precise placement of fluorine and other functional groups to achieve the desired pharmacological profile.
Broad-Spectrum Biological Activity Screening (In Vitro Assessments)
Beyond specific receptor and enzyme targets, adamantane derivatives, including their fluorinated analogs, have been screened for a wide range of biological activities. The adamantane cage is a recognized pharmacophore that can enhance the absorption of compounds into the central nervous system. sigmaaldrich.com In vitro assessments have confirmed that compounds featuring this scaffold possess diverse biological properties.
Screening studies have demonstrated that adamantane derivatives exhibit significant antimicrobial activity. In one study, a panel of newly synthesized adamantane derivatives was tested against various Gram-positive and Gram-negative bacteria and fungi. Several compounds showed high antibacterial potential, particularly against Gram-positive bacteria like S. epidermidis and the fungus C. albicans, with Minimum Inhibitory Concentrations (MIC) in the range of 62.5–1000 µg/mL.
Furthermore, the adamantane framework is a core component of known antiviral drugs like amantadine and rimantadine (B1662185). Patents and literature suggest that fluoro-substituted adamantane derivatives may also possess antiviral properties, building on the established activity of the parent scaffold. sigmaaldrich.comfrontiersin.org The broad-spectrum activity of these compounds makes them attractive candidates for further development as anti-infective and potentially anti-cancer agents.
Antiviral Properties of Adamantane Derivatives
The journey of adamantane in medicinal chemistry began with the discovery of the antiviral activity of amantadine (1-aminoadamantane) against the Influenza A virus. nih.govnih.gov This discovery spurred extensive research into adamantane-based antiviral agents. nih.gov Adamantane derivatives primarily exert their antiviral effects by targeting viral ion channels, such as the M2 proton channel of the Influenza A virus. nih.gov By blocking this channel, they inhibit viral replication.
While amantadine and its close relative rimantadine were groundbreaking, the emergence of resistant viral strains has necessitated the development of new analogues. nih.gov Research has shown that disubstituted adamantanes can exhibit high antiviral activity. researchgate.netresearchgate.net The incorporation of fluorine into the adamantane scaffold is a strategy to potentially enhance antiviral efficacy. Fluorine's high electronegativity can alter the molecule's interaction with the viral ion channel, potentially improving binding affinity. Although specific studies on the antiviral properties of (3-Fluoroadamantan-1-yl)methanol are not extensively documented, the foundational research on compounds like amantadine and the known effects of fluorination suggest that fluoroadamantane derivatives are a promising area for the development of novel antiviral agents. nih.gov
Antimicrobial Potential of Fluoroadamantyl Compounds
The adamantane scaffold has been incorporated into various molecules to create agents with antibacterial and antifungal properties. researchgate.netgoogle.com The lipophilic nature of the adamantane moiety is believed to facilitate the transport of the compound across microbial cell membranes. researchgate.netlshtm.ac.uk
While broad-spectrum data on fluoroadamantyl compounds is emerging, preliminary studies on related structures indicate potential. For instance, 5-fluoroadamantan-2-amine (B8689017) has been investigated for its antibacterial properties. The introduction of fluorine can enhance metabolic stability and bioavailability, which are crucial for antimicrobial efficacy. The table below summarizes the antimicrobial potential of some adamantane derivatives, highlighting the ongoing exploration in this field.
| Compound Class | Tested Against | Activity Noted | Reference |
|---|---|---|---|
| Adamantane Derivatives (General) | Bacteria and Fungi | Recognized as potent antibacterial and/or antifungal agents. | researchgate.net |
| 5-Fluoroadamantan-2-amine | Bacteria | Preliminary antibacterial properties investigated. | |
| Adamantane-containing compounds | Bacteria and Fungi | Find utility as antifungal and antibacterial agents. | google.com |
| SQ109 (a diamine with a fluoroadamantyl moiety) | Mycobacterium tuberculosis | Confirmed antimicrobial activity. | researchgate.net |
In Vitro Anticancer Activity Assessments on Cell Lines
The structural characteristics of adamantane have also been exploited in the design of anticancer agents. Several adamantane derivatives have demonstrated significant growth-inhibitory effects on various human cancer cell lines in vitro. nih.gov The rigid adamantane cage can serve as a robust anchor for pharmacophores that interact with anticancer targets.
One study detailed the potent in vitro anticancer activity of diaminophenyladamantane derivatives. nih.gov For example, 2,2-bis(4-aminophenyl)adamantane showed very strong growth inhibition against colon, CNS, and breast cancer cell lines, with IC₅₀ values below 1.0 µM for some lines. nih.gov The substitution pattern on the adamantane ring was found to be crucial, with 2,2-substituted derivatives exhibiting stronger growth inhibition than their 1,3-substituted counterparts. nih.gov Other research has explored azatetracyclic derivatives, which are structurally related, and found them to be active against a wide range of cancer cell lines. mdpi.com While these studies did not specifically involve this compound, they establish the adamantane scaffold as a viable platform for anticancer drug design. The introduction of fluorine could further modulate the activity, selectivity, and pharmacokinetic properties of such compounds.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon) | 0.1 µM | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 (Colon) | 0.01 µM | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | SF-295 (CNS) | 0.059 µM | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES (Breast) | 0.079 µM | nih.gov |
| Azatetracyclic derivative (3b) | RXF 393 (Renal) | 2.79 µM | mdpi.com |
| Azatetracyclic derivative (5a) | COLO 205 (Colon) | More active than phenstatin | mdpi.com |
Influence of Adamantane Scaffold and Fluorine Substitution on Bioactivity Profiles
Role of Lipophilicity and Conformational Rigidity in Biological Activity
The adamantane skeleton is characterized by high lipophilicity and conformational rigidity, which are major factors contributing to the biological activity of its derivatives. researchgate.netresearchgate.net
Conformational Rigidity : The adamantane structure is a rigid, strain-free scaffold. lshtm.ac.uk This rigidity holds appended functional groups in well-defined spatial orientations, which can lead to more specific and high-affinity interactions with biological targets like enzyme active sites or receptor binding pockets. nih.govnih.gov This "pre-organization" of the molecule can reduce the entropic penalty of binding, thus increasing potency. The bulky nature of the adamantane group can also serve as an anchor to fit into hydrophobic cavities of various host molecules. nih.gov
Impact on Metabolic Stability and Enzyme Interaction Profiles (Excluding Human Metabolic Pathway Clinical Data)
A significant advantage of the adamantane scaffold in drug design is its contribution to metabolic stability. The bulky cage structure can physically shield adjacent functional groups from enzymatic degradation by metabolic enzymes like cytochromes P450. researchgate.netnih.govlshtm.ac.uk This protective effect can increase a drug's half-life and duration of action. researchgate.net
Oxidation of the bridgehead carbons is a primary metabolic pathway for adamantane-containing compounds. uea.ac.uk Fluorination at these bridgehead positions is a key strategy to block this metabolic vulnerability. uea.ac.uknih.gov By replacing a hydrogen atom with a more stable fluorine atom, the main metabolic pathway is hindered, resulting in compounds that are significantly more stable. google.comuea.ac.uk For instance, in studies on adamantanyl benzamides, the addition of two or more fluorine atoms to the adamantane cage was required to observe a notable improvement in the compound's half-life in rat liver microsome stability assays. uea.ac.uk This enhanced stability is a critical factor in improving a drug candidate's pharmacokinetic profile. nih.gov
Furthermore, the adamantane scaffold has been successfully used to design potent enzyme inhibitors. nih.gov For example, adamantane-based ureas have been shown to inhibit soluble epoxide hydrolase (sEH) with picomolar efficacy. nih.govtandfonline.com The adamantane moiety often binds within a lipophilic cleft near the enzyme's active site. nih.gov
Modulating Binding Properties and Target Engagement through Fluorination
The substitution of hydrogen with fluorine can profoundly influence a molecule's interaction with its biological target. researchgate.net Fluorine's unique properties, including its small size and high electronegativity, can be leveraged to fine-tune binding affinity and specificity. informahealthcare.com
Fluorine can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine atom acting as a weak hydrogen bond acceptor) and dipole-dipole interactions, which can enhance binding to a protein target. researchgate.net The powerful electron-withdrawing nature of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing interactions with the target and improving physical properties. researchgate.netinformahealthcare.com
Materials Science and Nanotechnology Applications of Fluoroadamantanes
Utilization in Polymer Science and Coatings
Fluoroadamantane derivatives are being integrated into polymers and coatings to impart specific, desirable characteristics. Their unique molecular structure offers a combination of bulkiness and fluorine-imparted properties that can significantly alter the macro-level behavior of the materials they are incorporated into.
The inherent thermal stability of the adamantane (B196018) cage is a key feature leveraged in polymer science. When fluoroadamantyl moieties are incorporated into polymer chains, they can significantly increase the material's resistance to thermal degradation. ontosight.ai The degradation of polymers at elevated temperatures typically involves chain scission, which reduces molecular weight and compromises mechanical properties. tainstruments.com
The introduction of bulky adamantane groups can sterically hinder chain movements and protect the polymer backbone from thermolytic cleavage. Research on various polymers has shown that the incorporation of additives or the modification of the polymer structure can enhance thermal stability. For instance, in epoxy resins, the addition of other polymers like polyetherimide (PEI) has been shown to increase the integral procedural decomposition temperature (IPDT) and the pyrolysis activation energy. nih.gov Similarly, the incorporation of fluoroadamantane moieties is explored as a strategy to improve the thermal performance of high-temperature polymers. researchgate.net The stability of these moieties helps maintain the structural integrity of the polymer at higher temperatures. mdpi.com Studies on nanoparticle organic hybrid materials (NOHMs) also show that tethering polymers to a stable core can significantly enhance oxidative thermal stability compared to the free polymer. osti.gov This principle applies to the incorporation of robust fluoroadamantane units into polymer structures.
Table 1: Thermal Stability Enhancement in Polymers This table is illustrative and based on general findings in polymer science; specific data for (3-Fluoroadamantan-1-yl)methanol-containing polymers requires targeted experimental studies.
| Polymer System | Additive/Moiety | Key Finding |
| Epoxy Blends | Polyetherimide (PEI) | IPDT and activation energy of decomposition increased with 2 wt% PEI. nih.gov |
| Polyimides | Silica Nanofillers | Decomposition temperature increases with higher filler loading. mdpi.com |
| General Polymers | Fluoroadamantyl Moieties | Incorporation of these rigid, stable groups is a strategy to enhance thermal resistance. ontosight.airesearchgate.net |
Modulating Surface Energy in Coating Applications with Fluoroadamantane Derivatives
Fluorinated compounds are well-known for their ability to lower surface energy, a property that is highly valuable in the formulation of coatings. researchgate.net This effect is due to the high electronegativity and low polarizability of fluorine atoms. arxiv.org When fluoroadamantane derivatives are used in coatings, they tend to migrate to the surface, creating a fluorinated layer that repels water and oils, leading to anti-fouling and easy-to-clean properties. researchgate.netstortgroup.com
The incorporation of fluorine into diamond-like carbon (F-DLC) coatings, for example, has been shown to decrease surface energy and reduce wettability. arxiv.orgarxiv.org Studies on fluorinated polymers demonstrate that they can achieve very low surface energies, in some cases below 10 mJ/m², which imparts hydrophobicity. researchgate.net Hyperbranched polymers containing fluoroadamantane have been developed specifically for applications requiring a low refractive index and low surface energy. researchgate.net These characteristics are critical for creating antireflection coatings. researchgate.net The bulky, three-dimensional structure of the adamantane cage, combined with the properties of fluorine, results in a surface that minimizes adhesion and interaction with external substances. researchgate.net
Table 2: Surface Energy of Fluorinated Coatings This table presents representative data for fluorinated materials to illustrate the effect of fluorination on surface energy.
| Coating Type | Fluorine Content (%) | Total Surface Free Energy (mJ/m²) | Reference Finding |
| RF Magnetron Sputtered F-DLC | 0 | 43.8 | Increasing fluorine content reduces surface energy. arxiv.org |
| RF Magnetron Sputtered F-DLC | 25 | 34.5 | Increasing fluorine content reduces surface energy. arxiv.org |
| General Fluoropolymers | Varies | 6 - 35 | Surface energy depends on the specific molecular design. researchgate.net |
Nanodiamond Synthesis and Characterization from Fluoroadamantane Precursors
A significant application of fluoroadamantanes in nanotechnology is their use as precursors for the bottom-up synthesis of nanodiamonds. researchgate.netresearchgate.net This method allows for precise control over the size and properties of the resulting diamond nanoparticles, which are sought after for their hardness, chemical stability, and quantum-optical properties. researchgate.netdntb.gov.ua
The synthesis of nanodiamonds from fluoroadamantane precursors is typically achieved through high-pressure, high-temperature (HPHT) treatment. researchgate.netnumberanalytics.com In this process, a precursor like 1-fluoroadamantane (B1266609) is subjected to pressures between 5.5 and 9 GPa and temperatures up to 1300 °C. researchgate.netresearchgate.net A remarkable finding is the formation of nanodiamonds at a record low temperature of 420 °C at a pressure of 5.5 GPa. researchgate.netresearchgate.net This is significantly lower than typical diamond synthesis conditions. The process involves the carbonization of the fluoroadamantane molecules, where the adamantane cages serve as pre-formed seeds for diamond lattice formation. This "bottom-up" approach provides a pathway for producing nanodiamonds with controllable sizes. dntb.gov.uakisti.re.kr
The presence of fluorine in the precursor molecule plays a crucial role in the synthesis process and the properties of the resulting nanodiamonds. The decomposition of 1-fluoroadamantane under HPHT conditions is believed to proceed through different pathways depending on the temperature. researchgate.net At lower temperatures (up to 600–800 °C), the reaction is thought to release molecular hydrogen, while at higher temperatures, volatile hydrocarbons are formed. researchgate.netresearchgate.net
The halogen-containing (C-H-F) medium is suggested to be catalytically active, influencing the subsequent growth of the nanodiamonds. researchgate.net The resulting nanodiamonds, typically around 5 nm in size, exhibit p-type semiconductor behavior and possess strongly hydrogenated surfaces. researchgate.net Transmission electron microscopy has revealed the presence of surface-bound sp²-carbon domains on the nanodiamond grains. researchgate.net The halogen (fluorine) is critical in enabling the low-temperature formation of the diamond structure.
The mechanism for nanodiamond formation from fluoroadamantane is a subject of ongoing research. It is proposed that the nucleation of nanodiamonds is critically dependent on the carbonization regime where molecular hydrogen is released. researchgate.netresearchgate.net Under high pressure, the distances between the fluoroadamantane molecules are reduced, which can initiate polymerization. researchgate.net The adamantane molecules themselves act as templates or "seeds" for the diamond structure.
The subsequent growth of these diamond nuclei is then governed by the pressure-dependent catalytic activity of the surrounding C-H-F fluid medium. researchgate.net At higher pressures (8–9 GPa), sustained growth of nanodiamonds is observed across the studied temperature range. However, at lower pressures like 5.5 GPa, graphitic sp² carbon can form alongside nanodiamonds at temperatures above 600 °C, indicating that pressure is a key parameter in favoring diamond formation over other carbon allotropes. researchgate.net
Theoretical and Computational Studies on Fluoroadamantane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of fluoroadamantane systems, from which various properties can be derived. wikipedia.orgrsc.org
Researchers utilize these calculations to determine optimized molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. For instance, theoretical studies on halogenated adamantanes have successfully predicted structural parameters like bond lengths and angles. A study on polybrominated diphenyl ethers compared different DFT methods, finding that the B3LYP/6-311+G(d) method provided results in good agreement with experimental data for structural parameters. researchgate.net Similar approaches can be applied to fluoroadamantanes to predict their geometries with high accuracy.
Below is a table representing typical data obtained from quantum chemical calculations for a model fluoroadamantane system.
| Calculated Property | Method | Basis Set | Predicted Value | Significance |
| Ground State Energy | DFT (B3LYP) | 6-311+G(d) | -X Hartrees | Thermodynamic stability |
| HOMO Energy | DFT (B3LYP) | 6-311+G(d) | -Y eV | Electron-donating ability |
| LUMO Energy | DFT (B3LYP) | 6-311+G(d) | +Z eV | Electron-accepting ability |
| Dipole Moment | DFT (B3LYP) | 6-311+G(d) | W Debye | Polarity and intermolecular interactions |
Note: The values X, Y, Z, and W are placeholders for typical results from such calculations.
Molecular Dynamics Simulations of Conformational Behavior and Phase Transitions in Fluoroadamantanes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and dynamic processes like phase transitions. nih.govnih.gov
For a rigid molecule like adamantane (B196018), conformational changes are limited to the rotation of substituent groups. In the case of (3-Fluoroadamantan-1-yl)methanol, MD simulations can explore the rotational freedom of the hydroxymethyl (-CH₂OH) group relative to the rigid fluoroadamantane cage. These simulations can reveal the preferred orientations (rotamers) of the substituent and the energy barriers between them, which are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the fluorine atom and the hydroxyl group.
MD simulations are also exceptionally well-suited to studying condensed-phase properties. By simulating a large number of fluoroadamantane molecules in a simulation box, it is possible to model the solid and liquid states. These simulations can predict bulk properties such as density and radial distribution functions, which describe the local molecular packing. Crucially, by varying the temperature and pressure of the simulation, one can observe phase transitions. For adamantane itself, which undergoes a characteristic order-disorder phase transition in the solid state, MD simulations can elucidate the molecular motions and changes in lattice structure that drive this transition. Similar studies on fluoroadamantanes could reveal how the introduction of a polar C-F bond affects the crystal packing and the temperature and nature of any phase transitions.
The following table outlines the typical setup and outputs of an MD simulation for studying a fluoroadamantane system.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | CHARMM, AMBER, OPLS | Describes the potential energy of the system |
| System Size | >1000 molecules | To approximate bulk behavior |
| Temperature | 300 K (or varied) | To study behavior under specific thermal conditions |
| Simulation Time | Nanoseconds to Microseconds | To capture relevant molecular motions |
| Primary Outputs | ||
| Trajectory File | Atomic coordinates over time | Visualization and analysis of molecular motion |
| Potential Energy | Fluctuations over time | System stability and equilibration |
| Radial Distribution Function | g(r) vs. r | Describes the local packing structure |
Molecular Docking Studies for Ligand-Receptor Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor recognition. nih.govunair.ac.id
Adamantane derivatives are known to interact with various biological targets. For example, amantadine (B194251) and rimantadine (B1662185) are known inhibitors of the M2 proton channel of the influenza A virus. mdpi.com Molecular docking studies have been used to investigate how these and related adamantane-based molecules fit into the channel's binding pocket, revealing the key interactions responsible for their inhibitory activity. mdpi.com Similarly, adamantane is often used as a bulky, lipophilic group in the design of inhibitors for enzymes like histone deacetylases (HDACs). researchgate.net
For a compound like this compound, molecular docking could be employed to predict its potential biological activity. In silico studies would involve docking the molecule into the active sites of various known receptors. The docking algorithm would sample numerous possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and the conformational energy of the ligand. The results can identify potential protein targets for the compound and provide hypotheses about its mechanism of action that can be tested experimentally. The presence of the fluoro and hydroxyl groups provides specific sites for hydrogen bonding, which can significantly influence binding affinity and selectivity.
A hypothetical docking study result for this compound is summarized below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Influenza M2 Channel | -7.5 | SER31, HIS37 | Hydrogen bond from hydroxyl group to SER31 |
| Histone Deacetylase 2 | -6.8 | HIS142, ASP179 | Hydrophobic interaction of adamantane cage |
| Cytochrome P450 3A4 | -8.1 | PHE215, ARG212 | Hydrogen bond from hydroxyl; interaction with heme |
Note: The data in this table is illustrative and represents the type of information generated from a molecular docking study.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.commit.edu
For this compound, quantum chemical calculations can predict various types of spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants. For fluoroadamantanes, the through-space and through-bond coupling constants between ¹⁹F and ¹³C nuclei are particularly informative and have been the subject of combined experimental and computational studies. acs.org Comparing calculated NMR parameters with experimental data can provide unambiguous assignment of signals and confirmation of the relative stereochemistry.
Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated. By performing a frequency calculation on the optimized geometry of the molecule, one can obtain the vibrational modes and their corresponding frequencies and intensities. rsc.org These calculated spectra can be compared to experimental ones to aid in the assignment of vibrational bands, such as the characteristic C-F and O-H stretching frequencies.
Furthermore, methods like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic excitations, which correspond to the absorption of UV-visible light. ehu.es While adamantane itself does not absorb in the near-UV, substituents can introduce electronic transitions. For fluoroadamantane derivatives, these calculations can predict the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of the transitions. It is even possible to predict fluorescence properties by optimizing the molecule's geometry in an excited state. marshall.edu
The table below shows an example of how calculated spectroscopic data can be compared with experimental values for a compound like this compound.
| Spectroscopic Data | Computational Method | Calculated Value | Experimental Value |
| ¹³C Chemical Shift (C-F) | GIAO-DFT | 89.5 ppm | 90.2 ppm |
| ¹⁹F Chemical Shift | GIAO-DFT | -180.1 ppm | -179.5 ppm |
| ¹J(¹³C-¹⁹F) Coupling | DFT | -185.2 Hz | -184.0 Hz |
| IR Stretch (O-H) | B3LYP/6-31G(d) | 3650 cm⁻¹ | 3630 cm⁻¹ |
| IR Stretch (C-F) | B3LYP/6-31G(d) | 1105 cm⁻¹ | 1098 cm⁻¹ |
Note: The values are representative examples for illustrative purposes.
Future Directions and Emerging Research Avenues in 3 Fluoroadamantan 1 Yl Methanol Research
Development of Novel Synthetic Routes for Complex Fluoroadamantane Architectures
The synthesis of adamantane (B196018) derivatives, particularly those with fluorine substitutions, presents unique challenges due to the cage-like structure's stability and the specific reactivity introduced by the fluorine atom. ontosight.ai Future research is focused on developing more efficient and versatile synthetic methodologies to access complex fluoroadamantane architectures.
One promising area is the exploration of late-stage fluorination techniques. acs.org These methods would allow for the introduction of fluorine atoms into more complex, pre-functionalized adamantane scaffolds, providing access to a wider range of derivatives that are currently difficult to synthesize. Researchers are investigating the use of novel fluorinating reagents and catalytic systems to achieve greater control over the position and stereochemistry of fluorination. acs.org For instance, the development of methods for the enantiospecific conversion of chiral secondary boronic esters to alkylfluorides using reagents like Selectfluor II is a significant step forward. acs.org
Furthermore, there is a growing interest in one-step synthetic routes to functionalized adamantanes. For example, the reaction of 1,3-dehydroadamantane with various electrophiles provides a direct pathway to 1,3-disubstituted adamantane derivatives. researchgate.net Applying similar strategies to fluorinated dehydroadamantanes could streamline the synthesis of complex structures. The development of synthetic routes starting from readily available precursors like (3-hydroxyadamantane)acetic acid to produce key intermediates such as (3-fluoroadamantan-1-yl)methyl isocyanate is also crucial for the efficient synthesis of a diverse library of compounds. researchgate.net
| Synthetic Approach | Description | Potential Advantages |
| Late-Stage Fluorination | Introduction of fluorine into a complex, pre-functionalized adamantane scaffold. | Access to a wider range of derivatives, increased molecular diversity. |
| One-Step Functionalization | Direct reaction of fluorinated dehydroadamantanes with electrophiles. | Streamlined synthesis, improved efficiency. |
| Novel Precursor Synthesis | Development of efficient routes to key fluoroadamantane intermediates. | Facilitates the synthesis of diverse compound libraries. |
Exploration of New Biological Targets and Therapeutic Applications through Structure-Based Design
The adamantane cage is a well-established pharmacophore, known to enhance the central nervous system (CNS) absorption of drugs. google.com The introduction of fluorine can further modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, making fluoroadamantane derivatives attractive for drug discovery. acs.orgontosight.ai
Future research will increasingly rely on structure-based drug design (SBDD) to identify and optimize fluoroadamantane-based inhibitors for new biological targets. nih.govnih.gov SBDD utilizes the three-dimensional structure of a target protein to guide the design of potent and selective inhibitors. nih.govnih.gov This approach, combined with computational methods, can accelerate the discovery of lead compounds and facilitate their optimization into clinical candidates. arxiv.orgresearchgate.net
A key area of focus will be the identification of novel therapeutic targets where the unique properties of fluoroadamantanes can be exploited. nih.gov For example, derivatives of (3-Fluoroadamantan-1-yl)methanol could be investigated for their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic drugs. researchgate.net The development of potent and selective antagonists for targets such as the transient receptor potential vanilloid 3 (TRPV3) channel, implicated in pain and skin disorders, represents another promising avenue. nih.gov
The integration of experimental data from techniques like isothermal titration calorimetry (ITC) with computational approaches such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can provide detailed insights into the thermodynamic drivers of ligand binding, guiding the rational design of more effective inhibitors. uni-duesseldorf.de
Advanced Materials Development from this compound as Building Blocks
The rigid, diamondoid structure of adamantane makes it an excellent building block for the creation of advanced materials with unique properties. ontosight.ai The incorporation of fluorine can impart desirable characteristics such as high thermal stability and low surface energy. ontosight.ai
Future research in this area will focus on utilizing this compound and its derivatives as molecular building blocks for the synthesis of novel polymers, coatings, and nanomaterials. ontosight.ai For instance, the high-pressure, high-temperature (HPHT) carbonization of fluoroadamantanes has been shown to produce nanodiamonds at remarkably low temperatures, opening up new possibilities for the controlled synthesis of these valuable materials. researchgate.net
The development of materials based on molecular building blocks is a key focus of interdisciplinary research centers that bring together chemists, physicists, and materials scientists. fau.de These collaborations aim to explore new applications for molecular materials in fields such as nanoelectronics, medicine, and energy technology. fau.de The synthesis of diverse macrocyclic compounds from α,ω-diol building blocks, including those derived from adamantane, demonstrates the potential for creating complex molecular architectures with specific functionalities. dtu.dk
| Material Type | Potential Application | Key Properties Conferred by Fluoroadamantane |
| Polymers | High-performance plastics, specialty coatings | Thermal stability, chemical resistance, low surface energy |
| Nanodiamonds | Bioimaging, drug delivery, quantum sensing | Biocompatibility, unique optical properties |
| Macrocycles | Host-guest chemistry, molecular recognition | Defined cavity size, specific functionalities |
Interdisciplinary Research Integrating Computational and Experimental Approaches in Fluoroadamantane Chemistry
The complexity of fluoroadamantane systems necessitates a collaborative, interdisciplinary approach that combines the strengths of computational and experimental chemistry. scholaris.caresearchgate.net Future progress in this field will be heavily reliant on the synergy between these disciplines. rochester.edu
Computational studies, including quantum chemical calculations and molecular dynamics simulations, can provide fundamental insights into the structure, reactivity, and properties of fluoroadamantane derivatives. scholaris.caresearchgate.net These theoretical predictions can then guide experimental work, leading to the more efficient design of synthetic routes and the identification of promising candidates for specific applications. For example, computational methods can be used to predict the 13C NMR chemical shifts of complex carbocations, aiding in their experimental characterization. researchgate.net
The integration of computational and experimental techniques is also crucial for understanding the behavior of these molecules in complex environments, such as biological systems or material matrices. uni-duesseldorf.de For example, combining experimental binding data with computational free energy calculations can elucidate the key interactions between a fluoroadamantane-based drug and its protein target. uni-duesseldorf.de
The establishment of interdisciplinary research labs and centers that bring together experts from diverse fields like chemistry, biology, geology, and material sciences is a testament to the growing recognition of the importance of this integrated approach. ut.ee These collaborative environments foster the exchange of ideas and expertise, driving innovation in areas such as the development of new analytical techniques and the discovery of novel applications for fluoroadamantane compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
